molecular formula C27H32ClFN6O4S B606926 Dacomitinib metabolite M2 CAS No. 1262034-38-7

Dacomitinib metabolite M2

カタログ番号: B606926
CAS番号: 1262034-38-7
分子量: 591.1
InChIキー: JACXJKYDLZNKQS-LFABVHOISA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dacomitinib metabolite M2 is also known as Dacomitinib cysteine conjugate. Dacomitinib is second-generation EGFR TKI designed to inhibit both the wild-type (WT) EGFR and EGFR T790M. Dacomitinib can be used in lung cancer.

科学的研究の応用

  • Efficacy in Treating Non-Small Cell Lung Cancer : Dacomitinib has shown significant efficacy in treating non-small cell lung cancer. A study comparing dacomitinib with gefitinib in patients with EGFR-mutation-positive NSCLC found that dacomitinib significantly improved progression-free survival (Wu et al., 2017).

  • Pharmacokinetics and Metabolism : Research on dacomitinib's metabolism and pharmacokinetics, including its major metabolite, O-desmethyl dacomitinib, is crucial for understanding its therapeutic effects and safety profile. A study developed a sensitive method for the simultaneous quantification of dacomitinib and its main metabolite in human plasma, aiding in clinical and pharmacological studies (Feng et al., 2021).

  • Drug Interactions and Metabolic Pathways : Investigations into the interactions of dacomitinib with other drugs and its metabolic pathways are crucial. A study on the potential drug-drug interaction between dacomitinib and paroxetine, a CYP2D6 inactivator, showed significant inhibition of CYP2D6-mediated metabolism, impacting dacomitinib's pharmacokinetics (Ruiz-Garcia et al., 2014).

  • Clinical Trials and Approvals : Dacomitinib has been involved in various clinical trials and has received global approval for treating solid tumors, particularly NSCLC. Its development, clinical trials, and approval milestones have been extensively documented, providing insights into its therapeutic potential and regulatory status (Shirley, 2018).

  • Impact on Specific Cancer Subtypes : Specific studies have focused on the effectiveness of dacomitinib in treating certain subtypes of cancer, such as squamous cell carcinoma of the head and neck, offering insights into its broader therapeutic applications beyond NSCLC (Kim et al., 2014).

特性

1262034-38-7

分子式

C27H32ClFN6O4S

分子量

591.1

IUPAC名

(2R)-2-amino-3-[4-[[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]amino]-4-oxo-1-piperidin-1-ylbutan-2-yl]sulfanylpropanoic acid

InChI

InChI=1S/C27H32ClFN6O4S/c1-39-24-12-22-18(26(32-15-31-22)33-16-5-6-20(29)19(28)9-16)11-23(24)34-25(36)10-17(40-14-21(30)27(37)38)13-35-7-3-2-4-8-35/h5-6,9,11-12,15,17,21H,2-4,7-8,10,13-14,30H2,1H3,(H,34,36)(H,37,38)(H,31,32,33)/t17?,21-/m0/s1

InChIキー

JACXJKYDLZNKQS-LFABVHOISA-N

SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)CC(CN4CCCCC4)SCC(C(=O)O)N

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Dacomitinib metabolite M2;  UNII-SOA52D3NLL;  Dacomitinib cysteine conjugate; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dacomitinib metabolite M2
Reactant of Route 2
Dacomitinib metabolite M2
Reactant of Route 3
Reactant of Route 3
Dacomitinib metabolite M2
Reactant of Route 4
Dacomitinib metabolite M2
Reactant of Route 5
Dacomitinib metabolite M2
Reactant of Route 6
Dacomitinib metabolite M2

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。